molecular formula C8H10ClNO B11915130 2-Chloro-3-(methoxymethyl)aniline

2-Chloro-3-(methoxymethyl)aniline

Cat. No.: B11915130
M. Wt: 171.62 g/mol
InChI Key: ZXXRCLVKHHPXOQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(methoxymethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the second position and a methoxymethyl group at the third position on the benzene ring, with an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-3-nitrotoluene with methanol in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically include:

    Temperature: 30-105°C

    Solvent: Water or ethanol

    Catalyst: Ammonium polysulfide or other reducing agents

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium amide or Grignard reagents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(methoxymethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    3-Methoxyaniline:

    2-Chloro-4-(methoxymethyl)aniline: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

2-Chloro-3-(methoxymethyl)aniline is unique due to the specific positioning of the chloro and methoxymethyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its unique structure allows for specific interactions in biological systems and versatile use in organic synthesis.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-3-(methoxymethyl)aniline

InChI

InChI=1S/C8H10ClNO/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4H,5,10H2,1H3

InChI Key

ZXXRCLVKHHPXOQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)N)Cl

Origin of Product

United States

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